molecular formula C11H14O3S B14244944 S-(2-Hydroxy-3-phenoxypropyl) ethanethioate CAS No. 321163-40-0

S-(2-Hydroxy-3-phenoxypropyl) ethanethioate

Cat. No.: B14244944
CAS No.: 321163-40-0
M. Wt: 226.29 g/mol
InChI Key: UKHUEUZKGZKMJX-UHFFFAOYSA-N
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Description

S-(2-Hydroxy-3-phenoxypropyl) ethanethioate: is a chemical compound known for its unique structure and properties. It is characterized by the presence of a hydroxy group, a phenoxy group, and an ethanethioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Hydroxy-3-phenoxypropyl) ethanethioate typically involves the reaction of thioacetic acid with 3-phenoxy-2-hydroxypropyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: S-(2-Hydroxy-3-phenoxypropyl) ethanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S-(2-Hydroxy-3-phenoxypropyl) ethanethioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(2-Hydroxy-3-phenoxypropyl) ethanethioate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Hydroxy-3-phenoxypropyl acrylate
  • 3-Phenoxy-2-hydroxypropyl methacrylate
  • 2-Hydroxy-3-phenoxypropyl prop-2-enoate

Comparison: S-(2-Hydroxy-3-phenoxypropyl) ethanethioate is unique due to the presence of the ethanethioate moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The combination of hydroxy, phenoxy, and ethanethioate groups makes it a versatile compound for various applications .

Properties

CAS No.

321163-40-0

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

S-(2-hydroxy-3-phenoxypropyl) ethanethioate

InChI

InChI=1S/C11H14O3S/c1-9(12)15-8-10(13)7-14-11-5-3-2-4-6-11/h2-6,10,13H,7-8H2,1H3

InChI Key

UKHUEUZKGZKMJX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC(COC1=CC=CC=C1)O

Origin of Product

United States

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